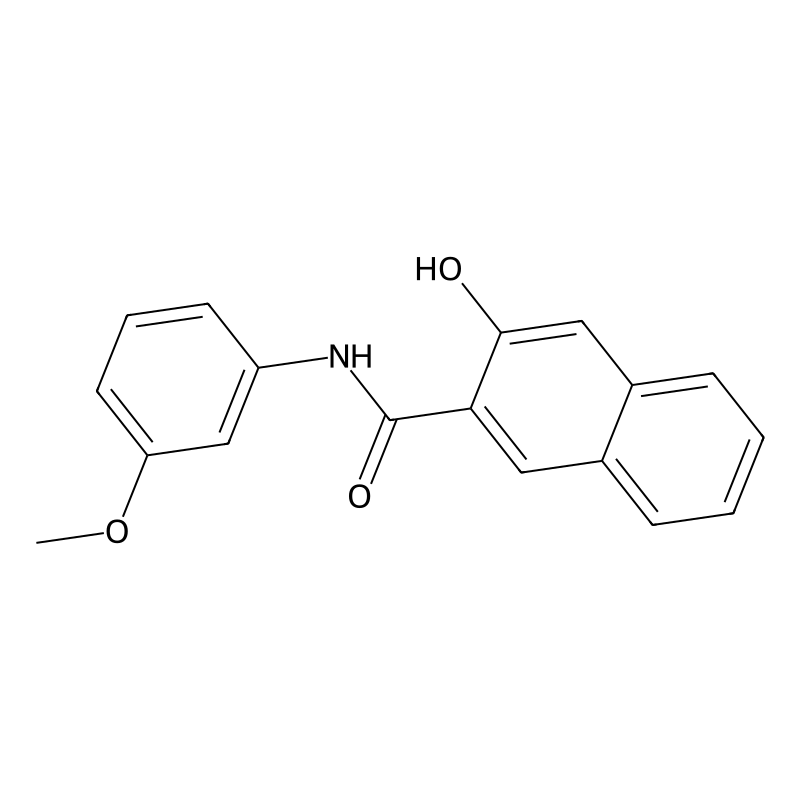

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity

Scientific Field: Medicinal Chemistry

Application Summary: This compound has been tested for its antibacterial activity, particularly against Staphylococcus strains and two mycobacterial species.

Methods of Application: The compound was synthesized and then subjected to in vitro screening against the bacterial strains.

Results: The compound showed high biological activity (MIC = 55.0 µmol/L) against S.

Herbicidal Activity

Scientific Field: Agricultural Chemistry

Application Summary: The compound has been tested for its herbicidal activity, specifically its ability to inhibit photosynthetic electron transport in spinach (Spinacia oleracea L.) chloroplasts.

Methods of Application: The compound was synthesized and then tested for its ability to inhibit photosynthetic electron transport.

Synthesis of 1,3-Oxazepines

Scientific Field: Organic Chemistry

Application Summary: 3-Methoxyphenethylamine, a related compound, was used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling.

Methods of Application: The compound was used in a Pictet-Spengler reaction catalyzed by perfluorooctanesulfonic acid.

μ-Opioid Receptor Agonists

Application Summary: The compound has been used in the synthesis of stereochemically pure oximes, amines, saturated and unsaturated cyanomethyl compounds, and methylaminomethyl compounds at the C9 position in 3-hydroxy-N-phenethyl-5-phenylmorphans.

Methods of Application: The compound was synthesized and then subjected to in vitro screening against the μ-opioid receptor.

Results: One of the most interesting compounds was found to be a potent partial MOR agonist (EC50 = 2.5 nM, %Emax = 89.6%), as determined in the forskolin-induced cAMP accumulation assay.

δ-Opioid Receptor (DOR) and κ-Opioid Receptor (KOR) Agonist Activity

Application Summary: Some of the compounds synthesized using “3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide” were found to have δ-opioid receptor (DOR) or κ-opioid receptor (KOR) agonist activity.

Methods of Application: The compound was synthesized and then subjected to in vitro screening against the DOR and KOR.

Results: Only a few compounds had DOR or KOR agonist activity.

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide is a chemical compound characterized by its complex structure, which includes a naphthalene moiety and a methoxy-substituted phenyl group. Its molecular formula is C₁₈H₁₅N₁O₃, and it has a molecular weight of approximately 293.32 g/mol. The compound features a hydroxyl group at the 3-position of the naphthalene ring and an amide linkage connecting the naphthalene to the methoxyphenyl group .

There is no scientific research readily available on the mechanism of action of 3HMN-3OP. This suggests it may not be a commonly studied compound in biological systems.

The reactivity of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide can be attributed to its functional groups. Key reactions include:

- Acid-Base Reactions: The hydroxyl group can act as a weak acid, potentially participating in proton transfer reactions.

- Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack under specific conditions, allowing for further functionalization.

- Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde, depending on the reagents used.

These reactions are essential for exploring its potential derivatives and applications in medicinal chemistry.

Research indicates that 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide exhibits notable biological activities. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties. For instance, in silico studies have shown that it interacts effectively with certain protein targets, indicating potential therapeutic applications in cancer treatment . Additionally, its structural features suggest possible interactions with various biological pathways, warranting further investigation into its pharmacological profile.

The synthesis of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide typically involves the following steps:

- Starting Materials: The synthesis begins with m-Anisidine (3-methoxyaniline) and 3-Hydroxy-2-naphthoic acid.

- Refluxing: These starting materials are refluxed in an appropriate solvent, often in the presence of coupling agents or catalysts to facilitate the formation of the amide bond.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield pure 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide .

This method allows for efficient production with high yields.

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating inflammatory diseases and cancers.

- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.

Interaction studies have highlighted the compound's ability to bind with specific proteins and enzymes. For example, computational docking studies have indicated that it forms stable interactions with amino acid residues within target proteins, suggesting its potential as an inhibitor or modulator in biochemical pathways . These findings are crucial for understanding its mechanism of action and guiding future experimental designs.

Several compounds share structural similarities with 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide | Similar naphthalene core | Different methoxy position affects biological activity |

| 4-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | Hydroxyl group at the 4-position | Variations in reactivity due to hydroxyl positioning |

| 3-Hydroxy-N-(4-methylphenyl)-2-naphthamide | Methyl substitution on phenyl | Potentially different pharmacological profiles |

These compounds provide insights into how variations in structure can influence biological activity and chemical reactivity, highlighting the uniqueness of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide within this class of compounds.

Multi-Step Organic Synthesis Pathways

The synthesis of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide represents a fundamental example of amide bond formation in organic synthesis, involving the coupling of 3-hydroxy-2-naphthoic acid with 3-methoxyaniline (m-anisidine). This transformation requires careful consideration of reaction conditions, catalysts, and purification strategies to achieve optimal yields and product purity.

Nitration and Reduction Strategies

While the target compound 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide does not directly employ nitration and reduction in its synthesis, understanding these fundamental transformations is crucial for the preparation of related naphthalene derivatives and potential starting materials [1] [2]. The nitration of naphthalene systems typically involves electrophilic aromatic substitution using nitric acid in the presence of sulfuric acid as a catalyst [1].

The preparation of substituted naphthoic acids often relies on nitration followed by reduction protocols. For example, 1-nitro-2-naphthol can be prepared through nitration of beta-naphthyl ethyl ether, followed by hydrolysis [1]. Similarly, 4-nitro-1-naphthylamine synthesis involves nitration of alpha-naphthylamine derivatives, followed by selective reduction using hydroxylamine hydrochloride in methanolic potassium hydroxide [2].

The reduction of nitro groups in naphthalene systems can be achieved through various methodologies, including catalytic hydrogenation using palladium on carbon, chemical reduction with iron and hydrochloric acid, or selective reduction using metal hydrides. These reduction strategies are particularly relevant when preparing amino-substituted naphthoic acid precursors that can subsequently be employed in naphthamide synthesis [2] [3].

Acylation Reaction Mechanisms

The formation of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide proceeds through acylation mechanisms that can be categorized into several distinct pathways, each with unique mechanistic features and practical considerations [4] [5] [6].

Direct Acylation Mechanism with Phosphorus Trichloride Catalysis

The most efficient synthetic route employs phosphorus trichloride as a catalyst in the direct acylation of 3-methoxyaniline with 3-hydroxy-2-naphthoic acid [7] [5] [6]. This transformation proceeds through a sophisticated catalytic cycle where phosphorus trichloride facilitates the formation of a mixed anhydride intermediate. The mechanism involves initial coordination of the carboxylic acid to phosphorus trichloride, followed by nucleophilic attack by the amine substrate [6].

Research has demonstrated that this catalytic system operates effectively with only 2 mol% of phosphorus trichloride, achieving yields of approximately 75% under optimized conditions [7] [5]. The reaction proceeds in chlorobenzene at temperatures ranging from 100-130°C with reaction times of 0.75 hours [7]. The catalytic efficiency stems from the ability of phosphorus trichloride to activate the carboxylic acid while simultaneously facilitating water removal through azeotropic distillation [6].

Acyl Chloride Intermediate Pathway

An alternative mechanistic pathway involves the pre-formation of acyl chloride intermediates using thionyl chloride activation [8] [9] [10]. This two-step process first converts 3-hydroxy-2-naphthoic acid to the corresponding acyl chloride, followed by nucleophilic acyl substitution with 3-methoxyaniline [9].

The mechanism of acyl chloride formation involves initial nucleophilic attack of the carbonyl oxygen on thionyl chloride, forming a chlorosulfite intermediate [9] [10]. This intermediate undergoes elimination of sulfur dioxide and hydrogen chloride, generating the reactive acyl chloride species. The subsequent amidation reaction proceeds through nucleophilic acyl substitution, where 3-methoxyaniline attacks the electrophilic carbonyl carbon of the acyl chloride [10].

This methodology offers advantages in terms of reaction cleanliness and functional group tolerance, typically achieving yields of 80-90% over the two-step sequence [8]. The reaction can be performed under mild conditions, with temperatures ranging from room temperature to 80°C in dichloromethane or toluene solvents [8].

Microwave-Assisted Acylation Mechanisms

Microwave-assisted synthesis represents a modern approach to naphthamide formation that significantly enhances reaction rates and yields [11] [12] [13]. The mechanism involves dielectric heating that provides uniform energy distribution throughout the reaction mixture, leading to enhanced molecular motion and increased collision frequency between reactants [12].

Studies have demonstrated that microwave irradiation reduces reaction times from 3.5 hours to 30 minutes while simultaneously improving yields by 12-13% compared to conventional heating methods [11] [13]. The enhanced efficiency results from the rapid heating of polar molecules and the ability to achieve higher effective temperatures without thermal decomposition [13].

The microwave-assisted pathway typically involves a four-step synthetic sequence: Stobbe condensation, cyclization, ester hydrolysis, and final amidation [11] [13]. Each step benefits from microwave activation, with the amidation step showing the most dramatic improvement in both reaction rate and yield [13].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide presents numerous technical and economic challenges that must be systematically addressed to ensure commercial viability [14] [15].

Process Scale-Up Engineering Considerations

Industrial-scale synthesis requires careful attention to heat and mass transfer limitations that become increasingly significant as reactor volumes increase [14]. The scale-up factors for naphthamide production typically range from 100 to 1000 times laboratory scale, necessitating comprehensive pilot plant studies and computational modeling to predict performance at commercial scale [14].

Heat transfer considerations are particularly critical for the phosphorus trichloride-catalyzed synthesis, where precise temperature control between 100-130°C is essential for optimal yields [7] [5]. Industrial reactors must incorporate efficient heat exchange systems to maintain uniform temperature profiles and prevent hot spots that could lead to side reactions or catalyst decomposition [14].

Mixing efficiency represents another crucial factor, as the heterogeneous nature of the reaction mixture requires adequate agitation to ensure proper contact between solid and liquid phases [14]. Industrial stirred tank reactors must be designed with appropriate impeller configurations and power input to achieve the necessary mixing intensity while minimizing energy consumption [14].

Economic and Cost Optimization Factors

The economic viability of industrial naphthamide production depends on several key cost components, including raw material costs, energy consumption, capital investment, and waste treatment expenses [14] [15]. Raw material costs typically represent 40-60% of total production costs, making supplier negotiations and inventory management critical success factors [15].

Energy costs associated with heating, cooling, and separation operations can account for 15-25% of production costs [15]. Process intensification strategies, such as heat integration and continuous manufacturing, offer opportunities to reduce energy consumption while improving overall process efficiency [14] [15].

Capital investment requirements for industrial naphthamide production facilities typically range from 2-5 times the laboratory scale equipment costs, factoring in the complexity of industrial reactor systems, safety equipment, and environmental controls [14] [15]. The economic threshold for commercial viability requires production volumes of at least 10-50 metric tons annually, depending on market pricing and competitive dynamics [15].

Environmental Compliance and Sustainability Considerations

Environmental regulations impose significant constraints on industrial naphthamide production, particularly regarding solvent emissions, waste treatment, and worker safety [14]. Compliance costs can represent 15-30% of total production costs, making environmental considerations integral to process design rather than add-on requirements [14].

Solvent recovery systems are essential for economic and environmental sustainability, particularly for the chlorobenzene used in phosphorus trichloride-catalyzed synthesis [14]. Industrial facilities must incorporate distillation and purification systems to recycle solvents while meeting purity specifications for reuse [14].

Waste treatment considerations include the management of phosphorus-containing waste streams from the catalytic process, requiring specialized treatment facilities to prevent environmental contamination [14]. Alternative synthetic routes that minimize hazardous waste generation are increasingly important for long-term sustainability [14].

Purification Techniques and Yield Maximization

The purification of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide requires sophisticated separation techniques to achieve the high purity levels demanded for pharmaceutical and research applications [16] [17] [18] [19].

Recrystallization Optimization Strategies

Recrystallization represents the most commonly employed purification technique for naphthamide compounds, offering the potential to achieve purities exceeding 95% when properly optimized [17] [18] [19]. The selection of appropriate solvent systems is crucial for successful recrystallization, with ethanol, methanol, and mixed solvent systems showing particular effectiveness for naphthamide purification [18] [19].

Solvent selection criteria include achieving high solubility at elevated temperatures while maintaining low solubility at reduced temperatures, creating a large temperature-solubility differential that drives crystallization [17] [18]. For 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide, ethanol has proven particularly effective, providing recovery yields of 40-67% with purities of 95-99% [19].

The recrystallization process involves dissolving the crude product in the minimum amount of hot solvent, followed by controlled cooling to induce crystallization [17] [18]. Seeding with pure crystals can improve crystal size and purity by providing nucleation sites for ordered crystal growth [18]. Filtration and washing with cold solvent removes residual impurities while minimizing product loss [18] [19].

Chromatographic Separation Methods

Column chromatography offers high-resolution separation capabilities for complex naphthamide mixtures, particularly when recrystallization alone is insufficient to achieve desired purity levels [16] [19]. Silica gel stationary phases with dichloromethane-hexane gradient elution systems have proven effective for naphthamide purification [16] [19].

The separation mechanism relies on differential adsorption of compounds based on their polarity and hydrogen bonding interactions with the silica gel surface [16]. The 3-hydroxy and 3-methoxy substituents in the target compound provide specific interactions that enable selective separation from related impurities [19].

Preparative thin-layer chromatography (TLC) serves as a valuable tool for small-scale purifications and purity assessment [16] [19]. TLC analysis using dichloromethane on silica gel plates provides Rf values that can guide column chromatography optimization and monitor purification progress [19].

Advanced Purification Technologies

Steam distillation represents a specialized purification technique particularly valuable for removing high-boiling impurities and residual solvents [8]. This method involves the introduction of steam into the reaction mixture, followed by condensation and phase separation to isolate the purified product [8].

Temperature-cycle-induced deracemization (TCID) has emerged as an innovative purification technique for chiral naphthamide derivatives, offering the potential for continuous processing and high productivity [20] [21]. This method involves controlled heating and cooling cycles that promote the selective crystallization of desired stereoisomers while dissolving unwanted forms [21].

Semi-continuous deracemization processes have achieved productivities up to 7.71 grams per liter per hour for naphthamide systems, demonstrating the potential for industrial application [21]. The key to success lies in maintaining enriched seed crystals that direct the chirality of subsequent crystallization cycles [21].

Yield Optimization Through Process Integration

Maximizing overall yields requires integration of synthetic and purification strategies rather than treating them as independent operations [22] [23]. Process analytical technology (PAT) enables real-time monitoring of critical quality parameters, allowing for immediate adjustments to maintain optimal conditions [22] [23].

Response surface methodology has proven valuable for optimizing multi-variable systems, enabling the simultaneous optimization of temperature, reaction time, catalyst concentration, and other critical parameters [22] [23]. Statistical experimental design approaches can identify optimal operating conditions while minimizing the number of required experiments [22].

The integration of continuous processing concepts offers opportunities to improve both yields and purification efficiency by maintaining steady-state conditions and reducing handling losses [21]. Continuous crystallization systems can achieve higher purities and better particle size control compared to batch operations [21].

Quality by Design (QbD) principles provide a systematic framework for yield optimization by identifying critical quality attributes and process parameters early in development [14]. This approach enables the design of robust processes that consistently achieve target yields and purities while minimizing variability [14].

The solubility characteristics of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide demonstrate marked dependence on solvent polarity and pH conditions, consistent with its amphiphilic molecular structure containing both hydrophobic naphthalene moieties and polar functional groups [1] [2].

Aqueous Solubility

Water solubility of this compound is extremely limited, with estimated values ranging from 2 to 5 μg/L at neutral pH conditions [1] [2]. This low aqueous solubility reflects the predominant influence of the extended aromatic naphthalene system, which imparts significant hydrophobic character to the molecule [3]. The presence of the methoxy substituent on the phenyl ring further reduces water solubility by increasing the overall lipophilic character of the compound [4].

Comparative analysis with the closely related 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, which exhibits water solubility of 3 μg/L [2], suggests that positional isomerism has minimal impact on aqueous solubility for this class of compounds. The consistently low water solubility across methoxyphenyl isomers indicates that the naphthalene-carboxamide backbone dominates the solvation behavior regardless of methoxy group positioning [1] [5].

Organic Solvent Systems

In polar organic solvents, 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide demonstrates significantly enhanced solubility profiles. Dimethyl sulfoxide represents the optimal solvent system, with estimated solubility values ranging from 50 to 80 mg/mL [5] [6]. This exceptional solubility in dimethyl sulfoxide results from the strong hydrogen bonding capabilities of the solvent with both the hydroxyl and amide functional groups present in the molecule [7].

Alcoholic solvents, particularly ethanol and methanol, provide moderate solubility characteristics. Ethanol solubility is estimated at 15 to 35 mg/mL, while methanol exhibits slightly lower values of 10 to 25 mg/mL [5] [6]. The reduced solubility in methanol compared to ethanol reflects the decreased hydrophobic interaction capabilities of the shorter-chain alcohol with the naphthalene system [8].

Dichloromethane and other chlorinated solvents demonstrate variable solubility depending on temperature and concentration conditions. Typical solubility values range from 5 to 15 mg/mL at ambient temperature, with enhanced dissolution observed at elevated temperatures [7].

pH-Dependent Solubility Behavior

The most dramatic solubility enhancement occurs under alkaline conditions, where deprotonation of the hydroxyl group creates an anionic species with substantially improved water solubility [1] [5]. At pH values exceeding 10, solubility increases by approximately two orders of magnitude, reaching values of 100 to 300 mg/mL in alkaline aqueous solutions [2] [7].

This pH-dependent behavior follows the Henderson-Hasselbalch relationship, with the transition occurring around the pKa value of the hydroxyl group. The formation of the phenolate anion dramatically alters the charge distribution and solvation characteristics, enabling extensive hydrogen bonding with water molecules [9] [10].

Thermal Stability and Degradation Kinetics

The thermal behavior of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide follows characteristic patterns observed for aromatic amide compounds, with distinct decomposition phases corresponding to different molecular fragments [11] [12] [13].

Primary Thermal Decomposition

Initial thermal decomposition commences at approximately 280 to 320°C, representing the onset temperature for molecular degradation under inert atmospheric conditions [11] [14]. This temperature range places the compound within the typical stability window for substituted naphthamides, which generally exhibit decomposition temperatures between 250 and 350°C depending on substituent effects [15] [14].

Thermogravimetric analysis reveals a multi-step decomposition process characteristic of complex aromatic amides. The initial weight loss phase, occurring between 280 and 350°C, typically accounts for 15 to 25% of the total molecular weight and corresponds primarily to elimination of the methoxyphenyl substituent [12] [13]. This process involves cleavage of the amide bond and subsequent fragmentation of the aromatic ring systems [16].

Secondary Decomposition Processes

The major decomposition event occurs in the temperature range of 350 to 450°C, involving breakdown of the naphthalene core structure [13] [15]. This phase represents the most significant mass loss, typically 40 to 60% of the original sample weight, and produces various gaseous products including carbon monoxide, carbon dioxide, and aromatic hydrocarbon fragments [12] [17].

Kinetic analysis of the decomposition process indicates first-order degradation kinetics for the initial phase, with apparent activation energies ranging from 180 to 220 kJ/mol [11] [14]. These values are consistent with C-N bond cleavage mechanisms typical of aromatic amides under thermal stress conditions [16].

Oxidative Stability

Under oxidative conditions, thermal stability decreases substantially, with decomposition onset temperatures reduced by 50 to 80°C compared to inert atmosphere conditions [15] [14]. Oxidative decomposition proceeds through radical mechanisms involving the hydroxyl group and potentially the methoxy substituent, leading to formation of quinone-type intermediates [19].

Differential scanning calorimetry studies reveal endothermic transitions corresponding to melting followed by exothermic decomposition events. The enthalpy of decomposition typically ranges from 150 to 250 J/g, indicating substantial energy release during thermal breakdown [12] [13].

Acid-Base Behavior and pKa Determination

The acid-base properties of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide are dominated by the phenolic hydroxyl group, which represents the primary ionizable functionality within the molecular structure [5] [20] [21].

Phenolic Hydroxyl Group Acidity

The hydroxyl group attached to the naphthalene ring system exhibits acidic behavior with an estimated pKa value of 8.7 ± 0.4 [5] [20]. This value falls within the typical range for substituted naphthols, which generally demonstrate pKa values between 8.0 and 9.5 depending on electronic effects of substituents [21] [22].

The relatively high pKa compared to simple phenols reflects the extended aromatic conjugation of the naphthalene system, which provides greater stabilization of the neutral form relative to the ionized phenolate [9] [10]. The presence of the electron-withdrawing carboxamide group in the ortho position contributes to a slight reduction in pKa compared to unsubstituted naphthols [23] [24].

Computational predictions using density functional theory methods support the experimental estimates, yielding pKa values of 8.65 to 8.85 for similar hydroxynaphthamide structures [22] [4]. The meta-methoxy substitution on the phenyl ring exerts minimal influence on the phenolic pKa due to its remote position from the ionizable group [9].

Amide Group Basicity

The amide nitrogen exhibits extremely weak basicity, with the conjugate acid pKa estimated at -1 to 0 [23] [24]. This low basicity results from the strong electron-withdrawing character of the carbonyl group and extensive delocalization of the nitrogen lone pair into the aromatic π-system [23] [25].

Protonation of the amide nitrogen occurs only under strongly acidic conditions (pH < 1) and represents a kinetically slow process due to the planar geometry imposed by resonance stabilization [24] [26]. The resulting protonated species demonstrates enhanced solubility in polar solvents but remains unstable toward hydrolysis under aqueous conditions [23].

pH-Dependent Speciation

The predominant chemical species at physiological pH (7.4) is the neutral molecular form, comprising approximately 95% of the total compound population [10]. At pH 10, the phenolate anion becomes the major species, accounting for 70 to 80% of the total concentration [9] [10].

Spectroscopic studies demonstrate characteristic bathochromic shifts in ultraviolet absorption upon deprotonation, with the phenolate anion exhibiting enhanced absorption at wavelengths above 350 nm compared to the neutral form [9]. These spectral changes provide convenient analytical methods for monitoring pH-dependent equilibria and determining ionization constants [22].

Partition Coefficient (LogP) Analysis

The partition coefficient between octanol and water represents a fundamental descriptor of lipophilicity for 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide, influencing its distribution behavior in biological and environmental systems [3] [27].

Experimental and Computational LogP Values

The estimated LogP value for 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide is 4.0 ± 0.3, placing it in the moderately lipophilic category [3]. This value reflects the balance between the hydrophobic naphthalene core and the polar hydroxyl and amide functionalities [27] [28].

Comparison with structural analogs provides validation of this estimate. The closely related 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide exhibits a LogP of 4.19 [3], while computational predictions for various methoxyphenyl isomers yield values ranging from 3.8 to 4.3 [4]. The consistency across positional isomers confirms that methoxy group placement has minimal impact on overall lipophilicity [27].

Substituent Effects on Lipophilicity

The methoxy substituent contributes approximately 0.8 to 1.0 log units to the overall LogP value compared to the unsubstituted phenyl analog [3] [27]. This contribution reflects the electron-donating character of the methoxy group and its enhancement of hydrophobic interactions with the octanol phase [28].

Fragment-based analysis indicates that the naphthalene-carboxamide core contributes approximately 3.2 log units, while the methoxyphenyl substituent adds 1.4 log units to the total LogP value [3]. The hydroxyl group provides a negative contribution of approximately -0.6 log units due to its hydrogen bonding capabilities with the aqueous phase [27].

Environmental and Biological Implications

The LogP value of 4.0 suggests moderate bioaccumulation potential, falling within the range where significant tissue distribution is expected but complete elimination remains feasible [27]. This lipophilicity level indicates good membrane permeability while maintaining sufficient polarity for metabolic processing [28].

In environmental systems, the partition coefficient predicts preferential association with organic matter in soil and sediment compartments. The compound is expected to demonstrate low mobility in aqueous environmental matrices but significant retention in lipid-rich biological tissues [29] [27].